

# Comparative analysis of the inhibitory profiles of Avibactam and other diazabicyclooctanes

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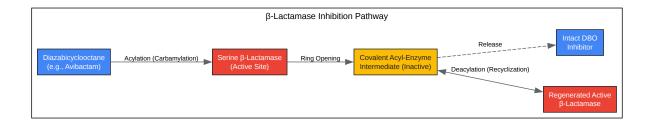
# A Comparative Analysis of Avibactam and Other Diazabicyclooctane β-Lactamase Inhibitors

In the ongoing battle against antimicrobial resistance, diazabicyclooctanes (DBOs) have emerged as a critical class of  $\beta$ -lactamase inhibitors. These compounds effectively counteract the primary mechanism of resistance to  $\beta$ -lactam antibiotics by inhibiting the enzymes that degrade them. This guide provides a detailed comparative analysis of the inhibitory profiles of Avibactam, the first-in-class DBO, and other notable DBOs, including Relebactam, Durlobactam, Zidebactam, and Nacubactam. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

# Mechanism of Action: A Reversible Covalent Inhibition

Avibactam and other DBOs share a unique mechanism of action that distinguishes them from earlier  $\beta$ -lactamase inhibitors. They are non- $\beta$ -lactam inhibitors that act as covalent, but reversible, inhibitors of a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes.[1][2][3][4] The inhibition process involves the opening of the DBO ring to form a stable covalent acyl-enzyme intermediate with the active site serine of the  $\beta$ -lactamase.[2][5] Unlike traditional "suicide" inhibitors, this reaction is reversible, allowing the intact inhibitor to be released, which contributes to their high efficiency.[1][3][4]





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Caption: General mechanism of serine β-lactamase inhibition by diazabicyclooctanes.

## **Comparative Inhibitory Profiles**

The key differentiator among DBOs lies in their spectrum of activity against various  $\beta$ -lactamase classes and their potency. While Avibactam set the precedent with its broad-spectrum activity, subsequent DBOs have been engineered to address specific resistance mechanisms.

## **Avibactam**

Avibactam is a potent inhibitor of class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48)  $\beta$ -lactamases.[1][2][4][6] It has demonstrated efficacy in combination with ceftazidime, ceftaroline, and aztreonam.[1][3] However, it is not active against metallo- $\beta$ -lactamases (MBLs, class B).[4]

## Relebactam

Structurally related to Avibactam, Relebactam also effectively inhibits class A (including KPC) and class C  $\beta$ -lactamases.[6][7][8] It has limited activity against class D carbapenemases and no efficacy against MBLs.[6][7] Relebactam is approved for use in combination with imipenem/cilastatin.[7][8][9]

## **Durlobactam**



Durlobactam stands out due to its potent activity against class D carbapenemases, particularly the OXA family prevalent in Acinetobacter baumannii.[10][11] It also inhibits class A and C serine β-lactamases but not class B MBLs.[10][12] Durlobactam is being developed in combination with sulbactam for the treatment of Acinetobacter infections.[10][13][14]

#### **Zidebactam**

Zidebactam exhibits a dual mechanism of action. In addition to inhibiting class A and C enzymes, it has high-affinity for penicillin-binding protein 2 (PBP2), giving it intrinsic antibacterial activity.[15][16] This dual action enhances its efficacy, even against some MBL-producing strains when combined with a β-lactam like cefepime.[15][17][18]

#### **Nacubactam**

Similar to Zidebactam, Nacubactam possesses a dual mechanism of action, inhibiting serine β-lactamases (classes A and C, and some D) and also binding to PBP2 in Enterobacteriaceae. [19][20][21] This allows it to exert direct antibacterial effects and enhance the activity of partner β-lactams.[19][20][21] Nacubactam is under investigation in combination with meropenem.[22] [23]

## **Quantitative Inhibitory Data**

The following tables summarize the available half-maximal inhibitory concentration (IC $_{50}$ ) and inhibition constant (K<sub>i</sub>) values for Avibactam and other DBOs against various  $\beta$ -lactamases. These values are indicative of the inhibitor's potency.

Table 1: IC<sub>50</sub> Values of Diazabicyclooctanes against various β-Lactamases

β-Lactamase	Avibactam (nM)	Relebactam (nM)	Nacubactam (µM)
TEM-1 (Class A)	8	-	-
KPC-2 (Class A)	-	-	66
KPC-2 (K234R variant)	-	-	781
P99 (Class C)	80	-	-



Note: Data is compiled from various sources.[22][24] Direct comparative studies under identical conditions are limited.

Table 2: Kinetic Parameters of Avibactam and Relebactam against Class A β-Lactamases

β- Lactamase	Inhibitor	IC50 (nM)	K₁app (nM)	k <sub>2</sub> /K (M <sup>-1</sup> S <sup>-1</sup> )	k_off (s <sup>-1</sup> )
CTX-M-15	Avibactam	17 ± 1	90 ± 10	1.0 x 10 <sup>5</sup>	2.9 x 10 <sup>-4</sup>
CTX-M-15	Relebactam	11 ± 1	70 ± 10	1.4 x 10 <sup>5</sup>	2.2 x 10 <sup>-4</sup>
KPC-2	Avibactam	9 ± 1	60 ± 10	1.7 x 10 <sup>4</sup>	1.4 x 10 <sup>-4</sup>
KPC-2	Relebactam	7 ± 1	50 ± 10	2.2 x 10 <sup>4</sup>	1.1 x 10 <sup>-4</sup>

Data adapted from published studies.[25] K<sub>i</sub>app: apparent inhibition constant; k<sub>2</sub>/K: second-order acylation rate constant; k\_off: deacylation rate constant.

Table 3: Inhibitory Activity of Durlobactam against various β-Lactamases

β-Lactamase	k_inact/K <sub>i</sub> (M <sup>-1</sup> s <sup>-1</sup> )
KPC-2 (Class A)	26,000
AmpC (P. aeruginosa) (Class C)	5,500
OXA-23 (Class D)	1,200
OXA-24/40 (Class D)	2,400
OXA-58 (Class D)	1,100

Data from Durand-Reville et al., 2017, as cited in[10]. k\_inact/K<sub>i</sub> represents the efficiency of inactivation.

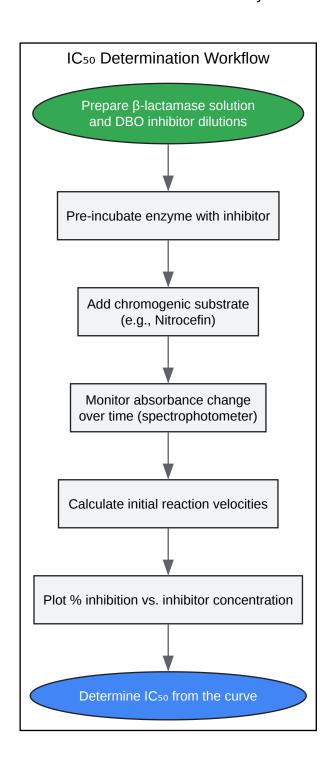
## **Experimental Protocols**

The determination of the inhibitory profiles of these compounds relies on standardized biochemical assays.



## **β-Lactamase Inhibition Assay (IC50 Determination)**

A common method to determine the  $IC_{50}$  is through a spectrophotometric assay using a chromogenic  $\beta$ -lactam substrate like nitrocefin. The rate of hydrolysis of nitrocefin by a purified  $\beta$ -lactamase is measured in the presence of varying concentrations of the DBO inhibitor. The  $IC_{50}$  is the concentration of the inhibitor that reduces the enzyme activity by 50%.





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Caption: A typical experimental workflow for determining the IC<sub>50</sub> of a β-lactamase inhibitor.

## Kinetic Parameter Determination (Ki, k2, k\_off)

Detailed kinetic parameters are determined through pre-incubation and progress-of-hydrolysis experiments. These assays allow for the calculation of the acylation rate  $(k_2/K)$  and the deacylation rate  $(k_0ff)$ , providing a more in-depth understanding of the inhibitor's mechanism and efficiency.

#### Conclusion

The diazabicyclooctane class of  $\beta$ -lactamase inhibitors represents a significant advancement in combating antibiotic resistance. Avibactam paved the way with its broad-spectrum activity, and newer DBOs like Relebactam, Durlobactam, Zidebactam, and Nacubactam offer tailored or enhanced profiles. Durlobactam's potent anti-Class D activity is crucial for tackling resistant Acinetobacter, while the dual-action DBOs, Zidebactam and Nacubactam, provide an additional layer of antibacterial effect by targeting PBP2. The continued development and understanding of the structure-activity relationships within this class are vital for staying ahead of evolving  $\beta$ -lactamase-mediated resistance.

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